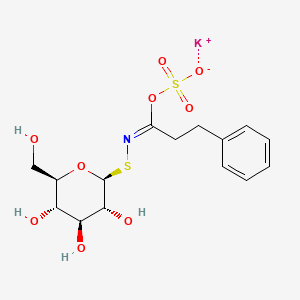

Phenethyl glucosinolate potassium

Overview

Description

Phenethyl glucosinolate potassium is a naturally occurring compound belonging to the glucosinolate family. These compounds are sulfur-rich, anionic secondary metabolites predominantly found in plants of the Brassicales order . This compound is a solid crystalline substance that is soluble in water and alcohols. It is known for its diverse applications in the food industry and its potential health benefits.

Mechanism of Action

Target of Action

Phenethyl glucosinolate potassium is a synthetic potassium salt of gluconasturtiin . It is found in cruciferous vegetables and is one of the numerous glucosinolates widely distributed in these vegetables . The primary target of this compound is Cytochrome P450 , a family of enzymes that play a key role in the metabolism of drugs and other substances in the body.

Mode of Action

This compound acts as an inhibitor of Cytochrome P450 . It interacts with its targets and results in changes in the membrane properties of the bacteria, decreasing their surface charge and compromising the integrity of the cytoplasmatic membrane . This leads to potassium leakage and propidium iodide uptake .

Biochemical Pathways

This compound affects the biochemical pathways related to the metabolism of drugs and other substances in the body, primarily through its inhibition of Cytochrome P450 . It also impacts the glucosinolate biosynthesis pathway , which is generally characterized into four stages: chain elongation of selected precursor amino acids, core structure formation, secondary modifications, and side chain modifications .

Pharmacokinetics

It is known to be soluble in water , which may impact its bioavailability.

Result of Action

The result of this compound’s action is the disruption of bacterial cell membranes . This disruption leads to changes in the bacteria’s physiological indices, including membrane integrity, intracellular potassium release, physicochemical surface properties, and surface charge . These changes can have strong antimicrobial potential against the bacteria tested .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the formation of nitriles, one of the breakdown products of glucosinolates, is favored by acidic pH and the presence of ferrous ions (Fe 2+) in the environment . Additionally, the enzyme myrosinase, which hydrolyzes glucosinolates to form various metabolites, can be inactivated when cruciferous vegetables are cooked before consumption . This can impact the bioavailability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Phenethyl glucosinolate potassium plays a significant role in various biochemical reactions. It is hydrolyzed by the enzyme myrosinase to produce phenethyl isothiocyanate, a compound with potent biological activities . This hydrolysis reaction occurs when plant tissues are damaged, leading to the release of myrosinase and subsequent conversion of this compound. The interaction between this compound and myrosinase is crucial for its biological activity, as the resulting phenethyl isothiocyanate is responsible for many of its health benefits .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, phenethyl isothiocyanate, the hydrolysis product of this compound, can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can inhibit the NF-κB signaling pathway, reducing inflammation and promoting cell death in cancerous cells . These effects highlight the potential of this compound in cancer prevention and treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to phenethyl isothiocyanate by myrosinase. Phenethyl isothiocyanate exerts its effects through various molecular interactions, including binding to and inhibiting cytochrome P450 enzymes . This inhibition can lead to reduced activation of pro-carcinogens, thereby decreasing the risk of cancer development. Additionally, phenethyl isothiocyanate can activate the Nrf2 signaling pathway, enhancing the expression of detoxifying and antioxidant enzymes . These molecular interactions contribute to the compound’s chemopreventive properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature and pH. This compound is relatively stable at low temperatures but can degrade over time at higher temperatures . Long-term studies have shown that phenethyl isothiocyanate, the active product, can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and induction of apoptosis . These findings underscore the importance of proper storage and handling of the compound in research settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and inflammation . At high doses, this compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by gut microbiota to produce phenethyl isothiocyanate, which is then absorbed and distributed throughout the body . The compound interacts with various enzymes, including myrosinase and cytochrome P450, influencing metabolic flux and metabolite levels . These interactions play a crucial role in the compound’s biological activity and therapeutic potential.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Once hydrolyzed to phenethyl isothiocyanate, the compound can be taken up by cells and distributed to various tissues, including the liver, kidneys, and lungs . The transport and distribution of phenethyl isothiocyanate are essential for its biological effects, as they determine the compound’s localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound and its hydrolysis product, phenethyl isothiocyanate, is critical for their activity and function. Phenethyl isothiocyanate can localize to the cytoplasm and nucleus, where it interacts with various cellular components to exert its effects . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell . These factors play a crucial role in the compound’s mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl glucosinolate potassium can be synthesized through the extraction of glucosinolates from plants such as watercress. The process involves several steps:

Extraction: The plant material is ground and mixed with a solvent such as methanol or water to extract the glucosinolates.

Purification: The extract is then purified using techniques like chromatography to isolate the phenethyl glucosinolate.

Crystallization: The purified compound is crystallized to obtain this compound in its solid form.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Brassicaceae family plants. The process is optimized for higher yield and purity, often using advanced extraction and purification technologies such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Phenethyl glucosinolate potassium undergoes various chemical reactions, including:

Hydrolysis: Catalyzed by the enzyme myrosinase, resulting in the formation of isothiocyanates, nitriles, and other products.

Oxidation and Reduction: These reactions can modify the functional groups attached to the glucosinolate structure.

Substitution: Reactions where functional groups are replaced by other groups, altering the compound’s properties.

Common Reagents and Conditions:

Myrosinase: An enzyme that catalyzes the hydrolysis of glucosinolates.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Isothiocyanates: Known for their potential anti-cancer properties.

Nitriles: Formed under specific hydrolysis conditions.

Scientific Research Applications

Phenethyl glucosinolate potassium has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing various bioactive compounds.

Biology: Studied for its role in plant defense mechanisms and its effects on herbivores.

Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the food industry as a natural preservative and flavoring agent.

Comparison with Similar Compounds

Phenethyl glucosinolate potassium is unique due to its specific side chain structure, which imparts distinct biological activities. Similar compounds include:

Allyl Glucosinolate (Sinigrin): Precursor to allyl isothiocyanate, known for its pungent flavor.

Benzyl Glucosinolate (Glucotropaeolin): Precursor to benzyl isothiocyanate, with potential anti-cancer properties.

Sulforaphane Glucosinolate (Glucoraphanin): Precursor to sulforaphane, a potent anti-cancer agent.

This compound stands out due to its specific applications in both the food industry and medical research, highlighting its versatility and potential benefits.

Properties

IUPAC Name |

potassium;[(E)-C-(2-phenylethyl)-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylcarbonimidoyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO9S2.K/c17-8-10-12(18)13(19)14(20)15(24-10)26-16-11(25-27(21,22)23)7-6-9-4-2-1-3-5-9;/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23);/q;+1/p-1/b16-11+;/t10-,12-,13+,14-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQJXSDRCFVICE-SWKZEUNZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=NSC2C(C(C(C(O2)CO)O)O)O)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC/C(=N\S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20KNO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Aminophenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1368496.png)